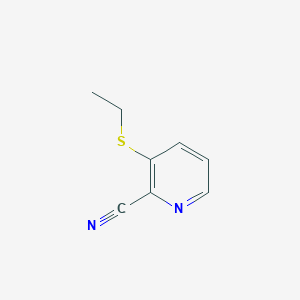

3-(Ethylthio)picolinonitrile

Overview

Description

3-(Ethylthio)picolinonitrile is a chemical compound with the formula C8H8N2S . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium ethanethiolate in dry tetrahydrofuran . More details about the synthesis process can be found in the relevant papers .Scientific Research Applications

Synthetic Pathways and Characterization

- 3-(Ethylthio)picolinonitrile is involved in novel synthetic pathways and complex formations. For instance, it's a precursor in the synthesis of zinc complexes with phthalocyanines and naphthalocyanine, displaying interesting physicochemical properties (Dubinina et al., 2017). The synthesis of these complexes involves Suzuki cross-coupling reactions and the compounds exhibit distinct features such as specific Q-band positions and aggregate sizes observable through atomic force microscopy.

Applications in Optoelectronics

- Iridium(III) complexes containing this compound exhibit potential in optoelectronic applications. These complexes show promising photophysical, electrochemical, and electroluminescent properties, making them suitable for use in phosphorescent organic light-emitting diodes (PhOLEDs) (Giridhar et al., 2013).

Role in Catalysis and Synthesis of Vitamin B3

- The compound plays a role in catalysis, specifically in the ammoxidation of 3-picoline to nicotinonitrile, which is a precursor for vitamin B3. This process utilizes novel bimetallic nanoscale catalysts for efficient conversion (Raja et al., 2009).

Material Science and Polymer Research

Photoluminescence in Lanthanide Complexes

- In material science, this compound derivatives are used in synthesizing europium(III) and terbium(III) complexes with notable photoluminescence properties. These complexes, suitable for biological media, show high stability in water and exhibit distinct luminescence characteristics, influenced by the substitution on the pyridine pendant arm (Nocton et al., 2009).

Functional Film Development in Food Packaging

- Chitosan/gelatin composite films incorporating or conjugating with derivatives of this compound show promising applications in food packaging. These films demonstrate varying functional properties, including enhanced water vapor permeability and antimicrobial activities, which make them desirable for preserving food quality (Rui et al., 2017).

Properties

IUPAC Name |

3-ethylsulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWIVCLPFWAWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

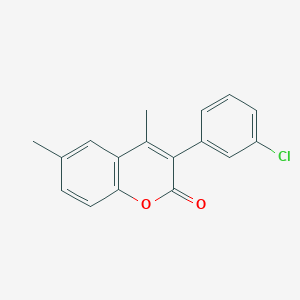

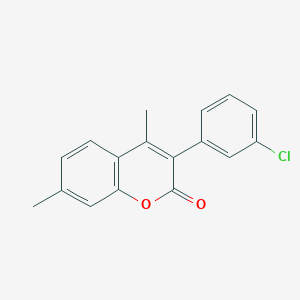

Synthesis routes and methods I

Procedure details

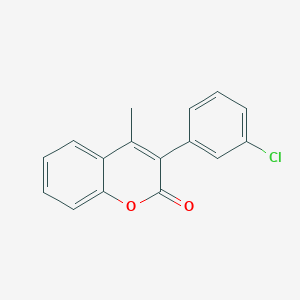

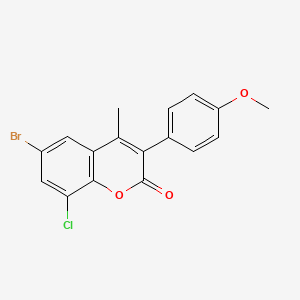

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.